(S)-1-(2-Chloro-5-methoxyphenyl)ethanamine
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Overview
Description
(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(2-Chloro-5-methoxyphenyl)ethan-1-ol: A related compound with an alcohol group instead of an amine.
2-Chloro-5-methoxybenzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
(S)-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
XDLUKPHXBHTJQM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Cl)N |
Origin of Product |
United States |
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